4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)(1,3)thiazine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)(1,3)thiazine-3-carbonitrile is a heterocyclic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrazolo-thiazine core, making it an interesting subject for chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)(1,3)thiazine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α,β-unsaturated nitriles under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)(1,3)thiazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)(1,3)thiazine-3-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its biological activity suggests potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.
Wirkmechanismus
The mechanism of action of 4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)(1,3)thiazine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazolo-thiazine derivatives, such as:
- 4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)pyrimidine
- 4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)triazine
Uniqueness
What sets 4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)(1,3)thiazine-3-carbonitrile apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
73236-29-0 |
---|---|
Molekularformel |
C6H3N5S2 |
Molekulargewicht |
209.3 g/mol |
IUPAC-Name |
4-amino-6-sulfanylidene-1H-pyrazolo[3,4-d][1,3]thiazine-3-carbonitrile |
InChI |
InChI=1S/C6H3N5S2/c7-1-2-3-4(8)13-6(12)9-5(3)11-10-2/h8H2,(H,9,11,12) |
InChI-Schlüssel |
YIWRLLCJJZAWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=NNC2=NC(=S)SC(=C12)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.